Selectivity in Serine Protease Labeling
In a direct comparative study, dansyl fluoride exhibited 'greatly increased selectivity' for labeling serine proteases (α-chymotrypsin, subtilisin Carlsberg, trypsin) compared to dansyl chloride [1]. The reaction with dansyl fluoride resulted in stoichiometric (1:1) incorporation of the dansyl label and complete loss of enzymatic activity, whereas dansyl chloride was found to label the same proteins unspecifically at multiple sites [1]. This establishes dansyl fluoride as a targeted active-site probe rather than a general amine label.
| Evidence Dimension | Reaction specificity with serine proteases |
|---|---|
| Target Compound Data | Stoichiometric 1:1 labeling at active serine residue; complete inactivation |
| Comparator Or Baseline | Dansyl chloride: Non-specific, multi-site labeling |
| Quantified Difference | Target compound yields stoichiometric, active-site-specific labeling; comparator yields non-specific labeling. |
| Conditions | α-Chymotrypsin, subtilisin Carlsberg, and trypsin in aqueous buffer; comparative labeling study. |
Why This Matters
For researchers investigating enzyme mechanisms or requiring precise active-site labeling, the stoichiometric and specific nature of dansyl fluoride is essential; non-specific labeling by dansyl chloride introduces confounding variables.
- [1] Vaz, W.L.; Schoellmann, G. Specific fluorescent derivatives of macromolecules. Reaction of dansyl fluoride with serine proteinases. Biochimica et Biophysica Acta 1976, 439(1), 194-205. DOI: 10.1016/0005-2795(76)90175-6 View Source
